molecular formula C17H16N6O4S B11051023 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide

2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B11051023
M. Wt: 400.4 g/mol
InChI Key: JDSUYFNWNQKINF-UHFFFAOYSA-N
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Description

2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound characterized by the presence of a tetrazole ring, a methoxyphenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Tetrazole Ring: This step involves the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.

    Formation of the Thioether Linkage: This involves the reaction of the tetrazole derivative with a thiol compound.

    Acylation: The final step involves the acylation of the intermediate with 2-methyl-5-nitrophenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and nitrophenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-nitrophenyl)acetamide: Similar structure but without the methyl group, potentially altering its physical and chemical properties.

Uniqueness

The presence of both the nitro and methyl groups in 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide makes it unique compared to its analogs. These groups can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16N6O4S

Molecular Weight

400.4 g/mol

IUPAC Name

2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C17H16N6O4S/c1-11-6-7-13(23(25)26)9-15(11)18-16(24)10-28-17-19-20-21-22(17)12-4-3-5-14(8-12)27-2/h3-9H,10H2,1-2H3,(H,18,24)

InChI Key

JDSUYFNWNQKINF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC

Origin of Product

United States

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